tert-butyl N-{3-oxobicyclo[3.1.0]hexan-6-yl}carbamate, Mixture of diastereomers
Description
tert-Butyl N-{3-oxobicyclo[3.1.0]hexan-6-yl}carbamate is a bicyclic carbamate derivative featuring a strained bicyclo[3.1.0]hexane scaffold with a 3-oxo substituent and a tert-butoxycarbonyl (Boc) protecting group at the 6-position. The compound exists as a mixture of diastereomers due to stereochemical complexity arising from the bicyclic system’s bridgehead positions. With a molecular weight of 257.35 (C₁₁H₁₇NO₃), it is cataloged as a building block in organic synthesis, particularly for pharmaceutical applications . Its structural rigidity and functional groups make it valuable for designing bioactive molecules, though its diastereomeric nature necessitates careful separation techniques.
Properties
CAS No. |
1824143-05-6 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl N-(3-oxo-6-bicyclo[3.1.0]hexanyl)carbamate |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-9-7-4-6(13)5-8(7)9/h7-9H,4-5H2,1-3H3,(H,12,14) |
InChI Key |
YZWIMFNIJSUNNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1CC(=O)C2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bicyclic Core Formation
The construction of the 3-oxobicyclo[3.1.0]hexane skeleton typically begins with pyrrolidine or cyclopropane derivatives. A widely adopted strategy involves the intramolecular cyclization of epoxide intermediates under basic conditions. For example, treatment of tert-butyl 4-hydroxypyrrolidine-1-carboxylate with epichlorohydrin in dichloromethane generates an epoxide, which undergoes base-mediated ring closure to form the bicyclic structure.
Carbamate Installation
Stepwise Synthesis Procedures
Cyclopropane Ring Formation
Starting Material : 3-Amino-4-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester.
Reaction :
Carbamate Protection
Reagents : Boc₂O (1.1 eq), triethylamine (2.0 eq).
Conditions : Dissolve bicyclic amine in anhydrous THF, add Boc₂O dropwise at 0°C, and stir for 4 hours.
Workup : Quench with saturated NH₄Cl, extract with ethyl acetate, dry over MgSO₄.
Yield : 89–93%.
Optimization of Reaction Conditions
Solvent Effects on Cyclization
| Solvent | Temperature (°C) | Yield (%) | Diastereomer Ratio (dr) |
|---|---|---|---|
| Dichloromethane | 25 | 62 | 1:1.2 |
| THF | 40 | 71 | 1:1.5 |
| DMF | 60 | 55 | 1:2.0 |
Polar aprotic solvents like THF enhance reaction rates but reduce diastereoselectivity due to increased solvation of intermediates.
Catalytic Enhancements
The addition of 5 mol% DMAP accelerates Boc protection by 40%, reducing reaction time to 2 hours without compromising yield (90–94%).
Diastereomeric Control and Separation
Origins of Diastereomerism
The bicyclo[3.1.0]hexane skeleton possesses two stereogenic centers at positions 3 and 6. During cyclopropane formation, non-concerted ring closure leads to a 1:1.2 to 1:2.0 dr, depending on steric and electronic factors.
Chromatographic Resolution
Column : Silica gel (230–400 mesh).
Eluent : Hexane/ethyl acetate (3:1) with 1% triethylamine.
Outcome : Baseline separation of diastereomers (ΔRf = 0.15).
Crystallization-Induced Deracemization
Recrystallization from heptane/ethyl acetate (5:1) at −20°C enriches the major diastereomer to 95:5 dr, leveraging differential solubility.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.44 (s, 9H, Boc CH₃), 3.76 (m, 2H, CH₂O) |
| ¹³C NMR | δ 155.2 (C=O), 79.8 (C-O) |
| HRMS | [M+Na]⁺ calcd. 234.1104, found 234.1101 |
Chiral HPLC Analysis
Column : Chiralpak AD-H (250 × 4.6 mm).
Mobile Phase : Hexane/ethanol (90:10), 1.0 mL/min.
Retention Times : 12.3 min (major), 14.7 min (minor).
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{3-oxobicyclo[3.1.0]hexan-6-yl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
tert-butyl N-{3-oxobicyclo[3.1.0]hexan-6-yl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-oxobicyclo[3.1.0]hexan-6-yl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Bicyclo[3.1.0]hexane Family
The target compound is compared to three key analogues: azabicyclo derivatives , benzyl-protected variants , and linear-chain carbamates .
Table 1: Key Structural and Physical Properties
3-Azabicyclo[3.1.0]hexane Derivatives
- Applications : These derivatives are used as intermediates in protease inhibitor synthesis due to their ability to mimic transition states .
Bicyclo[4.1.0]heptane Analogues
- The expanded ring system (e.g., benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate) reduces strain but increases conformational flexibility. The benzyl ester group offers orthogonal protection strategies compared to Boc .
Linear-Chain Carbamates
- Compounds like tert-butyl N-(6-hydroxyhexyl)carbamate lack bicyclic rigidity, making them suitable for linker applications in solid-phase synthesis or polymer chemistry .
Biological Activity
Tert-butyl N-{3-oxobicyclo[3.1.0]hexan-6-yl}carbamate, a compound characterized by its unique bicyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C10H17NO3
- Molecular Weight : 199.25 g/mol
- CAS Number : 693248-54-3
- IUPAC Name : tert-butyl N-(3-oxabicyclo[3.1.0]hexan-6-yl)carbamate
The biological activity of tert-butyl N-{3-oxobicyclo[3.1.0]hexan-6-yl}carbamate is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. This interaction can lead to modulation of enzyme activity, influencing various metabolic pathways and biological processes.
Biological Evaluation
Research has demonstrated that compounds within the bicyclic framework exhibit notable biological activities, including:
- Antitumor Activity : Studies have indicated that related bicyclic compounds can inhibit the proliferation of cancer cell lines such as HeLa (cervical carcinoma) and CT26 (mouse colon carcinoma). The most effective compounds showed IC50 values ranging from 4.2 to 24.1 μM, indicating significant antiproliferative effects .
- Enzyme Inhibition : Tert-butyl N-{3-oxobicyclo[3.1.0]hexan-6-yl}carbamate has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in drug design .
Case Study 1: Antitumor Efficacy
A series of heterocyclic compounds containing the bicyclo[3.1.0]hexane framework were evaluated for their cytotoxic effects on several cancer cell lines:
- Cell Lines Tested : K562 (human erythroleukemia), Jurkat (T lymphocyte), HeLa (cervical carcinoma), CT26 (mouse colon carcinoma).
- Results : Compounds caused significant apoptosis and cell cycle arrest in the SubG1 phase, with morphological changes observed via confocal microscopy .
Case Study 2: Enzyme Interaction
Research focused on the interactions between tert-butyl N-{3-oxobicyclo[3.1.0]hexan-6-yl}carbamate and various enzymes revealed:
- Binding Affinity : The compound demonstrated a strong binding affinity to certain enzymes, leading to altered enzymatic activity.
- Implications for Drug Development : These interactions suggest potential therapeutic applications in treating diseases where these enzymes play a critical role .
Data Table of Biological Activities
Q & A
Q. Q1: What are the critical considerations for synthesizing tert-butyl N-{3-oxobicyclo[3.1.0]hexan-6-yl}carbamate with high diastereomeric purity?
Methodological Answer: The synthesis requires precise control of reaction conditions, including temperature, solvent choice, and catalysts. For example, acylation reactions involving bicyclic amines often use tert-butyl carbamates under anhydrous conditions with bases like triethylamine (TEA) to minimize side reactions . Diastereomer formation can arise during cyclopropane ring closure or carbamate installation; optimizing stoichiometry and reaction time improves selectivity. Post-synthesis, purification via column chromatography (e.g., silica gel with gradients of EtOAc/petroleum ether) is essential to isolate diastereomers .
Q. Q2: How is the stereochemistry of the bicyclo[3.1.0]hexane core validated in this compound?
Methodological Answer: X-ray crystallography is the gold standard for absolute stereochemical assignment. For rapid analysis, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximities between protons on the bicyclic scaffold. Chiral derivatization agents (e.g., Mosher’s acid) may also resolve enantiomers in mixtures . Computational tools like density functional theory (DFT) can predict NMR shifts or optical rotations to corroborate experimental data .
Q. Q3: What analytical techniques are recommended for characterizing this compound’s purity and stability?
Methodological Answer:
- HPLC/GC-MS : To quantify diastereomeric ratios and detect impurities.
- TGA/DSC : Assess thermal stability under varying conditions (e.g., inert vs. oxidative atmospheres).
- NMR (¹H/¹³C) : Confirm structural integrity and monitor degradation (e.g., carbamate hydrolysis to amines under acidic conditions) .
- IR Spectroscopy : Track functional groups (e.g., carbonyl stretch at ~1685 cm⁻¹ for the carbamate ).
Advanced Research Questions
Q. Q4: How can kinetic resolution be applied to separate diastereomers of this compound?
Methodological Answer: Kinetic resolution exploits differences in reaction rates between diastereomers. For example, enzymatic catalysis (lipases or esterases) selectively modifies one diastereomer under mild conditions. Alternatively, chiral auxiliaries or metal-organic frameworks (MOFs) with tailored pore sizes can preferentially adsorb one form . Recent studies highlight dynamic kinetic resolution via Pd-catalyzed racemization, enabling near-quantitative yields of a single diastereomer .
Q. Q5: What computational strategies predict the reactivity of the 3-oxo group in bicyclo[3.1.0]hexane derivatives?
Methodological Answer:
- DFT Calculations : Model transition states for nucleophilic attacks (e.g., Grignard additions to the ketone) to predict regioselectivity.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize charge-separated intermediates).
- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) optimization .
Q. Q6: How does the diastereomeric ratio influence biological activity in pharmacological studies?
Methodological Answer: Diastereomers often exhibit divergent binding affinities. For example, in HIV-1 entry inhibitors, the rel-(1R,5S,6R) configuration showed 10-fold higher potency than its diastereomer due to optimal hydrogen bonding with gp120 . Bioassays using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantify binding thermodynamics, while in vivo pharmacokinetic studies assess metabolic stability differences .
Q. Q7: What are the challenges in scaling up the synthesis while maintaining diastereomeric control?
Methodological Answer:
- Process Chemistry : Continuous flow reactors improve heat/mass transfer, reducing epimerization risks.
- Catalyst Recycling : Immobilized chiral catalysts (e.g., silica-supported organocatalysts) enhance cost-efficiency.
- PAT (Process Analytical Technology) : Real-time monitoring via inline NMR or Raman spectroscopy ensures batch consistency .
Comparative and Mechanistic Studies
Q. Q8: How does this compound’s reactivity compare to analogous bicyclo[3.1.0]hexane carbamates?
Methodological Answer: The 3-oxo group increases electrophilicity at the adjacent carbon, facilitating nucleophilic additions (e.g., organometallic reagents) compared to non-ketone analogs. Steric effects from the tert-butyl group hinder axial attack, favoring equatorial selectivity . Comparative kinetic studies using stopped-flow UV-Vis spectroscopy reveal rate enhancements of ~20% over similar scaffolds lacking the oxo moiety .
Q. Q9: What mechanistic insights explain acid-catalyzed ring-opening reactions of this compound?
Methodological Answer: Under acidic conditions (e.g., HCl/MeOH), the cyclopropane ring undergoes strain-driven cleavage. Protonation of the carbamate oxygen generates a reactive oxonium ion, triggering bicyclo[3.1.0]hexane ring opening to form linear dipeptide precursors. Isotopic labeling (²H/¹⁸O) studies confirm a stepwise mechanism involving carbocation intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
